molecular formula C24H17N3O3 B2420469 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one CAS No. 1185082-45-4

4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one

Cat. No. B2420469
CAS RN: 1185082-45-4
M. Wt: 395.418
InChI Key: GPXHEPYHBMKNFJ-UHFFFAOYSA-N
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Description

The compound “4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a phenylisoquinolinone structure. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the methoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the oxadiazole ring could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole ring and phenylisoquinolinone structure would contribute to the rigidity of the molecule, while the methoxyphenyl group could provide some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The oxadiazole ring is generally stable under a variety of conditions, but could potentially be opened under strongly acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could increase its stability and resistance to degradation, while the methoxyphenyl group could influence its solubility in different solvents .

Scientific Research Applications

Antibacterial and Antifungal Activities

Derivatives of the mentioned compound have shown significant antibacterial and antifungal activities. For instance, a study by Sirgamalla and Boda (2019) on novel derivatives highlighted their potent activities against bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains including Aspergillus niger and Candida albicans. These compounds were synthesized using conventional methods and evaluated for their antimicrobial properties, showing promising results compared to standard drugs like Ciprofloxacin and Voriconazole (Sirgamalla & Boda, 2019).

Thermo-physical Properties

Another study focused on the thermo-physical characterization of 1,3,4-oxadiazole derivatives in solvents such as chloroform (CF) and N,N-dimethylformamide (DMF). This research determined various thermodynamic parameters and analyzed the impact of structural modifications on Gibbs energy, enthalpy, and entropy of activation, providing valuable insights into the solvent effects and structural influences on these derivatives (Godhani et al., 2013).

Antimicrobial Activities of Triazole Derivatives

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with potential antimicrobial activities. Some compounds in this series were found to possess good or moderate activities against test microorganisms, indicating the broad applicability of these derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Electroluminescence Behaviour

Research on isoquinoline π-conjugated imidazole derivatives has shown that these compounds exhibit highly fluorescent and electroluminescent properties. Such characteristics make them suitable for applications in organic light-emitting diodes (OLEDs), where they can be used as emitting layers for achieving specific color emissions, including "pure" white light, which is crucial for lighting and display technologies (Nagarajan et al., 2014).

Cytotoxic Activity Against Human Cancer Cells

Aminoisoquinoline-5,8-quinones bearing α-amino acids moieties have been evaluated for their cytotoxic activity against normal and cancer cell lines. The study found that certain derivatives showed moderate to high cytotoxic activity, with promising compounds identified based on their IC50 values and selectivity indexes. This suggests their potential use in cancer therapy research (Valderrama et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its potential hazards and recommended handling procedures .

Future Directions

The study of “4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one” could open up new avenues in the field of medicinal chemistry, materials science, or other areas depending on its properties and potential applications .

properties

IUPAC Name

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c1-29-18-11-7-8-16(14-18)22-25-23(30-26-22)21-15-27(17-9-3-2-4-10-17)24(28)20-13-6-5-12-19(20)21/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXHEPYHBMKNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one

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